3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is an organic compound that belongs to the class of heterocyclic compounds It features a diazinane ring with a methoxyphenyl group and a sulfanylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves multistep reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with carbon disulfide under basic conditions to form the intermediate hydrazinecarbodithioate. This intermediate is then cyclized to form the desired diazinane ring structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the methoxyphenyl group and have been studied for their anticancer properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific diazinane ring structure combined with the methoxyphenyl and sulfanylidene groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
5596-28-1 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-15-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) |
InChI Key |
SRVZQJXKEZBDMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CCNC2=S |
Origin of Product |
United States |
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